molecular formula C13H22N2OS B2621171 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol CAS No. 1504550-55-3

4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol

Cat. No. B2621171
CAS RN: 1504550-55-3
M. Wt: 254.39
InChI Key: YEPHFWSFQMMISM-UHFFFAOYSA-N
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Description

4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol is a chemical compound that has gained significant attention in the field of pharmaceutical research. It is a potent inhibitor of the protein kinase enzyme, which plays a crucial role in the regulation of cell growth and division. This compound has shown promising results in various preclinical studies, making it a potential candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol in lab experiments is its potency and specificity towards the protein kinase enzyme. This makes it an ideal tool for studying the role of this enzyme in various cellular processes. However, one of the limitations of using this compound is its potential toxicity towards normal cells, which may limit its use in clinical settings.

Future Directions

There are several future directions for the research on 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol. One of the directions is the development of new analogs with improved potency and specificity towards the protein kinase enzyme. Another direction is the study of the compound's potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to investigate the potential side effects and toxicity of the compound towards normal cells.

Synthesis Methods

The synthesis of 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol involves several steps. The first step is the synthesis of the thiazole ring, which is achieved by reacting 2-mercapto-1,3-thiazole with tert-butyl bromoacetate. The resulting product is then reacted with piperidine to form the final compound.

Scientific Research Applications

The compound has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2OS/c1-12(2,3)10-9-17-11(15-10)8-13(16)4-6-14-7-5-13/h9,14,16H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPHFWSFQMMISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CC2(CCNCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol

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